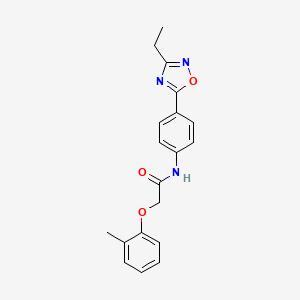
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide” is a synthetic compound. It is a derivative of quinoline, a nitrogen-containing bicyclic compound that is widely found throughout nature . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
Quinoline and its derivatives are synthesized using various protocols reported in the literature . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N . The molecular formula of “this compound” is C21H22N2O2, and its molecular weight is 334.4 g/mol.Chemical Reactions Analysis
Quinoline and its derivatives undergo various chemical reactions. They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .作用机制
The mechanism of action of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide involves binding to CB2 receptors and activating downstream signaling pathways. This leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. This compound has also been shown to modulate the activity of microglia, which are immune cells in the brain that play a role in neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and multiple sclerosis.
实验室实验的优点和局限性
One advantage of using N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide in lab experiments is its selectivity for CB2 receptors, which allows for targeted modulation of immune and inflammatory responses. However, one limitation is that it may not accurately reflect the complexity of disease processes in humans, and further studies are needed to determine its efficacy and safety in clinical settings.
未来方向
There are several future directions for research on N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide. One direction is to investigate its potential as a treatment for chronic pain and inflammation in humans. Another direction is to explore its neuroprotective effects in humans with neurodegenerative diseases. Additionally, further studies are needed to determine its safety and potential side effects in humans.
合成方法
The synthesis of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide involves several steps, starting with the reaction of 2-hydroxy-7-methylquinoline with ethyl bromoacetate to form ethyl-2-(2-hydroxy-7-methylquinolin-3-yl)acetate. This intermediate is then reacted with pivaloyl chloride and triethylamine to produce this compound. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide has been extensively studied for its potential therapeutic applications. It is a selective CB2 agonist, which means it binds to and activates CB2 receptors in the body. CB2 receptors are primarily found in immune cells and are involved in regulating inflammation and immune responses. This compound has shown promise in treating various conditions such as pain, inflammation, and neurodegenerative diseases.
属性
IUPAC Name |
N-ethyl-2,2-dimethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-6-20(17(22)18(3,4)5)11-14-10-13-8-7-12(2)9-15(13)19-16(14)21/h7-10H,6,11H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDYKXIWJDVBDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole](/img/structure/B7693044.png)




![2-(4-methoxyphenyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7693080.png)


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7693107.png)




